Sotrastaurin

Description

This compound has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others.

This compound is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. This compound inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

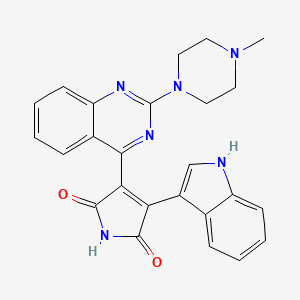

a potent protein kinase C-selective inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotrastaurin's Mechanism of Action in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (formerly AEB071) is a potent and selective, orally active inhibitor of protein kinase C (PKC) isoforms, playing a critical role in modulating T-cell activation. By targeting key signaling pathways downstream of the T-cell receptor (TCR), this compound effectively suppresses effector T-cell responses while preserving the function of regulatory T-cells (Tregs). This dual activity makes it a promising candidate for the treatment of T-cell mediated autoimmune diseases and the prevention of allograft rejection. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Introduction: The Role of PKC in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal, coupled with co-stimulatory signals (e.g., via CD28), triggers a complex intracellular signaling cascade. Protein Kinase C (PKC), a family of serine/threonine kinases, is a pivotal component of this cascade.[1]

Upon TCR and CD28 co-stimulation, diacylglycerol (DAG) is produced, which, along with intracellular calcium, activates conventional and novel PKC isoforms.[2] In T-cells, PKCθ, a novel PKC isoform, is particularly crucial. It translocates to the immunological synapse, the interface between the T-cell and the APC, where it orchestrates the activation of downstream transcription factors.[3][4] These transcription factors, including Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NFAT), and Activator Protein-1 (AP-1), are essential for the expression of genes encoding cytokines like Interleukin-2 (IL-2), and for promoting T-cell proliferation and differentiation.[3][5]

This compound: A Pan-PKC Inhibitor with Selectivity

This compound is a small molecule that acts as a pan-PKC inhibitor, demonstrating high affinity for several PKC isoforms.[6][7] Its inhibitory activity is crucial for its immunosuppressive effects.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PKC isoforms has been quantified through in vitro kinase assays. The data, presented in the tables below, highlight its sub-nanomolar to low nanomolar affinity for several key isoforms involved in T-cell signaling.

Table 1: Inhibitory Constants (Ki) of this compound for PKC Isoforms [6][7][8]

| PKC Isoform | Ki (nM) |

| PKCθ | 0.22 |

| PKCβ | 0.64 |

| PKCα | 0.95 |

| PKCη | 1.8 |

| PKCδ | 2.1 |

| PKCε | 3.2 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound [1][9]

| Assay | IC50 |

| Alloactivated T-cell Proliferation | 90 nM (45 ng/ml) |

| [³H]-thymidine incorporation in two-way MLR | 37 nM |

Mechanism of Action: Downstream Signaling Pathways

This compound exerts its immunosuppressive effects by interfering with the signaling pathways downstream of PKC. By inhibiting PKC, this compound primarily affects the activation of NF-κB and NFAT, while having a lesser impact on the AP-1 pathway.[5][10]

Inhibition of the NF-κB Pathway

The activation of NF-κB is a critical step in T-cell activation, leading to the transcription of pro-inflammatory cytokines and cell survival genes.[11] PKCθ is instrumental in the phosphorylation and activation of the CARMA1-BCL10-MALT1 (CBM) complex, which is essential for the activation of the IκB kinase (IKK) complex.[11] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This compound's inhibition of PKCθ disrupts this cascade, preventing NF-κB activation.[1][5]

Modulation of the NFAT Pathway

The NFAT pathway is primarily controlled by calcium signaling, which activates the phosphatase calcineurin.[12] Calcineurin dephosphorylates NFAT, allowing it to enter the nucleus and activate gene transcription, often in cooperation with AP-1.[2] While the primary regulation of NFAT is calcium-dependent, PKC isoforms also contribute to its full activation.[5] this compound has been shown to inhibit NFAT transactivation, suggesting a role for PKC in modulating this pathway, possibly through indirect mechanisms or cross-talk with other signaling molecules.[5][10]

Differential Effects on Effector and Regulatory T-cells

A key feature of this compound is its differential impact on effector T-cells (Teffs) and regulatory T-cells (Tregs). While it potently inhibits the proliferation and cytokine production of Teffs, it has been shown to preserve the suppressive function of Tregs.[9][13] This is significant because Tregs are crucial for maintaining immune homeostasis and preventing autoimmunity. The sparing of Treg function may be due to their different signaling requirements or the inhibition of mTOR activation via NF-κB blockade by this compound.[1]

Signaling Pathways and Experimental Workflow Diagrams

To visualize the complex interactions involved, the following diagrams illustrate the T-cell activation signaling pathway and a general experimental workflow for studying the effects of this compound.

Caption: T-Cell activation signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing this compound's effect on T-cells.

Key Experimental Protocols

The following protocols are representative methodologies for assessing the effects of this compound on T-cell activation.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay measures the ability of T-cells to proliferate in response to alloantigens, a key indicator of an allogeneic immune response.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors (responder and stimulator) using density gradient centrifugation.

-

Stimulator Cell Inactivation: Irradiate the stimulator PBMCs to prevent their proliferation.

-

Co-culture: Co-culture responder PBMCs with irradiated stimulator PBMCs in a 96-well plate.

-

This compound Treatment: Add this compound at various concentrations to the co-cultures at the initiation of the experiment.

-

Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze CFSE dilution by flow cytometry, which is indicative of cell division.

-

In Vitro T-Cell Activation and Cytokine Production

This protocol assesses the effect of this compound on the activation and cytokine production of purified T-cells.

-

T-Cell Isolation: Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.

-

Cell Culture and Treatment: Seed the purified T-cells in the antibody-coated plates and add this compound at desired concentrations.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis:

-

Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA).

-

Protein Kinase C (PKC) Kinase Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of PKC isoforms.

-

Reagents: Recombinant human PKC isoforms, a specific peptide substrate for PKC, and ATP (radiolabeled or with a detection system).

-

Reaction Setup: In a reaction buffer, combine the PKC isoform, the peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done by detecting the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto the substrate or by using phosphorylation-specific antibodies in an ELISA format.

-

Data Analysis: Calculate the IC50 value of this compound for each PKC isoform by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound represents a targeted approach to immunosuppression by specifically inhibiting PKC isoforms crucial for T-cell activation. Its mechanism of action, centered on the blockade of NF-κB and NFAT signaling pathways, leads to a potent suppression of effector T-cell responses. The preservation of regulatory T-cell function is a particularly advantageous feature, suggesting a potential for more balanced and safer immunosuppressive therapy. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Involvement of distinct PKC gene products in T cell functions [frontiersin.org]

- 3. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 5. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 12. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotrastaurin: A Technical Guide to PKC Isoform Selectivity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Sotrastaurin (formerly AEB071) is a potent, orally bioavailable, and selective inhibitor of Protein Kinase C (PKC) isoforms. It has been a subject of significant interest in drug development, particularly for its immunomodulatory and anti-neoplastic properties. This technical guide provides an in-depth overview of this compound's selectivity for PKC isoforms, the experimental methodologies used to determine its inhibitory constants (Ki values), and its mechanism of action within the PKC signaling pathway.

Quantitative Analysis of this compound's PKC Isoform Selectivity

This compound demonstrates a high affinity for several PKC isoforms, with Ki values in the sub-nanomolar to low nanomolar range. Its inhibitory activity is most potent against PKCθ, a key enzyme in T-cell activation. The compound is notably inactive against the atypical PKCζ isoform. The selectivity profile of this compound is summarized in the table below.

| PKC Isoform | Ki Value (nM) |

| PKCθ | 0.22 |

| PKCβ | 0.64 |

| PKCα | 0.95 |

| PKCη | 1.8 |

| PKCδ | 2.1 |

| PKCε | 3.2 |

| PKCζ | Inactive |

Data sourced from in vitro cell-free kinase assays.[1][2]

Experimental Protocols: Determining Ki Values

The inhibitory constants of this compound against classical and novel PKC isotypes were determined using a scintillation proximity assay (SPA). This robust in vitro method measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase.

Scintillation Proximity Assay (SPA) Protocol

Objective: To quantify the inhibitory effect of this compound on the catalytic activity of specific PKC isoforms and determine the Ki value.

Materials:

-

Enzyme: Recombinant human PKC isotypes (α, β, δ, ε, η, θ)

-

Substrate: Biotinylated peptide substrate

-

Radiolabel: [γ-³³P]ATP

-

Inhibitor: this compound (various concentrations)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 0.1% Bovine Serum Albumin (BSA)

-

Cofactors: 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂

-

Lipid Vesicles: 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine (final lipid concentration of 0.5 μM)

-

Stop Solution: 100 mM EDTA, 200 μM ATP, 0.1% Triton X-100

-

Detection: Streptavidin-coated scintillation proximity assay beads

-

Instrumentation: Microplate scintillation counter (e.g., MicroBeta Trilux)

Procedure:

-

Reaction Mixture Preparation: In a microplate, a reaction mixture is prepared containing the assay buffer, a specific PKC isotype (at a concentration ranging from 25 to 400 ng/mL), the biotinylated peptide substrate (1.5 μM), lipid vesicles, and varying concentrations of this compound.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP to a final concentration of 10 μM.

-

Incubation: The reaction plate is incubated for 60 minutes at room temperature to allow for enzymatic activity.

-

Termination of Reaction: The reaction is stopped by adding 50 μL of the stop solution containing EDTA, which chelates the Mg²⁺ ions essential for kinase activity.

-

Detection: Streptavidin-coated scintillation proximity assay beads are added to each well. These beads bind to the biotinylated substrate. When a radiolabeled phosphate has been transferred to the substrate, the bead is brought into close enough proximity to the scintillant within the bead to produce a light signal.

-

Measurement: The plate is read in a microplate scintillation counter to measure the amount of incorporated radioactivity.

-

Data Analysis: The Ki values are determined from the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) obtained from dose-response curves, often using the Cheng-Prusoff equation which takes into account the ATP concentration used in the assay.[2]

Signaling Pathways and Experimental Workflows

PKC Signaling in T-Cell Activation

This compound's immunosuppressive effects are primarily mediated through the inhibition of PKC isoforms crucial for T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, diacylglycerol (DAG) is produced, which activates conventional and novel PKC isoforms. These kinases then trigger downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and NFAT (Nuclear Factor of Activated T-cells). These transcription factors are essential for the production of interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and differentiation. This compound, by inhibiting PKC, effectively blocks these downstream events.

References

Sotrastaurin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (AEB071) is a potent, orally bioavailable, and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its biological activities and relevant clinical data. Signaling pathways modulated by this compound, specifically the T-cell activation and NF-κB pathways, are illustrated with detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of PKC inhibitors for various therapeutic indications, including immunology and oncology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the class of maleimides.[4] It is structurally characterized by a maleimide core substituted with an indol-3-yl group and a quinazolin-4-yl group, which is further substituted with a 4-methylpiperazin-1-yl group.[4]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | [4] |

| Synonyms | AEB071, NVP-AEB071 | [1] |

| Molecular Formula | C25H22N6O2 | [1][4] |

| Molecular Weight | 438.48 g/mol | [1] |

| Appearance | Orange to red solid | [1] |

| Solubility | DMSO: ≥ 50 mg/mL | [1] |

| Ethanol: 40 mg/mL | ||

| Water: Insoluble | ||

| pKa (Strongest Acidic) | 9.66 | |

| pKa (Strongest Basic) | 7.4 | |

| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | [1] |

| CAS Number | 425637-18-9 | [1] |

Mechanism of Action

This compound is a pan-PKC inhibitor, demonstrating high potency against multiple PKC isotypes.[1][2][3] It acts as an ATP-competitive inhibitor at the kinase domain of PKC.[2] The inhibitory activity of this compound is most pronounced against the novel PKC isoform PKCθ, which plays a crucial role in T-cell activation. It also potently inhibits conventional PKC isoforms (α, β) and other novel isoforms (δ, ε, η).[1]

Table 2: Inhibitory Activity of this compound against PKC Isoforms

| PKC Isoform | Ki (nM) |

| PKCθ | 0.22 |

| PKCβ | 0.64 |

| PKCα | 0.95 |

| PKCη | 1.8 |

| PKCδ | 2.1 |

| PKCε | 3.2 |

Data compiled from MedChemExpress.[1]

By inhibiting these PKC isoforms, this compound effectively modulates downstream signaling pathways, most notably the T-cell activation and Nuclear Factor-kappa B (NF-κB) signaling cascades. This inhibitory action leads to the suppression of immune responses and can induce cell cycle arrest and apoptosis in certain cancer cells.[4]

Signaling Pathways

T-Cell Activation Pathway

T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This leads to the activation of downstream signaling molecules, including PKCθ. This compound, by inhibiting PKCθ, blocks the propagation of this signal, leading to reduced T-cell proliferation and cytokine production.

Caption: this compound inhibits T-cell activation by targeting PKCθ.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In the canonical pathway, activation of PKC leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of target genes. This compound's inhibition of PKC isoforms disrupts this cascade, preventing NF-κB activation.

Caption: this compound blocks NF-κB activation by inhibiting PKC.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of this compound against various PKC isotypes.

Materials:

-

Recombinant human PKC isotypes

-

Biotinylated peptide substrate

-

[γ-33P]ATP

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Stop solution (e.g., 50 mM EDTA)

-

Streptavidin-coated scintillant-embedded plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the assay buffer, the PKC enzyme, and the this compound dilution or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.[5][6][7]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

CFSE staining solution

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin)

-

This compound

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

Label the cells with CFSE according to the manufacturer's protocol. CFSE covalently attaches to intracellular proteins and its fluorescence is halved with each cell division.[6]

-

Wash the cells to remove excess CFSE.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the cells with T-cell activators.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity.

-

Quantify cell proliferation by analyzing the progressive halving of CFSE fluorescence in daughter cell populations.

NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the effect of this compound on NF-κB activation.[8][9][10]

Materials:

-

A cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

DMEM medium supplemented with 10% fetal bovine serum

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA))

-

This compound

-

Luciferase assay reagent

Procedure:

-

Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the NF-κB activator.

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

-

Calculate the percent inhibition of NF-κB activation for each this compound concentration.

Biological and Clinical Data

Table 3: Summary of In Vitro and In Vivo Activity of this compound

| Assay/Model | System | Endpoint | Result | Reference |

| T-Cell Activation | Primary human T-cells | IL-2 Production | IC50 = 3 nM | |

| T-Cell Proliferation | Human PBMCs (MLR) | Proliferation | IC50 = 37 nM | [11] |

| Allograft Survival | Rat Heart Transplant | Graft Survival | Significant prolongation at 10 and 30 mg/kg/day | |

| Xenograft Tumor Model | Human Lymphoma in Mice | Tumor Growth | Inhibition at 25 mg/kg/day |

Table 4: Summary of this compound Clinical Trial Data

| Indication | Phase | Dose | Key Findings | Reference |

| Psoriasis | II | 100-300 mg BID | Dose-dependent improvement in PASI score | |

| Renal Transplant Rejection | II | 200-300 mg BID | Increased incidence of acute rejection compared to standard of care | |

| Uveal Melanoma | I/II | 100-400 mg BID | Limited clinical activity as monotherapy or in combination |

Conclusion

This compound is a well-characterized, potent inhibitor of PKC with significant immunosuppressive and potential anti-neoplastic activities. Its mechanism of action through the inhibition of key signaling pathways involved in lymphocyte activation and proliferation is well-established. This technical guide provides a comprehensive resource for researchers, summarizing its chemical and biological properties, and offering detailed protocols for its in vitro characterization. While clinical development in some indications has faced challenges, this compound remains an important tool for studying PKC signaling and a valuable lead compound for the development of next-generation PKC inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

Sotrastaurin Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotrastaurin (AEB071) is a potent and selective, orally bioavailable, pan-Protein Kinase C (PKC) inhibitor that has garnered significant interest for its immunomodulatory and potential antineoplastic properties.[1][2] By targeting various isoforms of PKC, this compound effectively modulates downstream signaling cascades that are crucial for T-cell and B-cell activation, proliferation, and cytokine production.[1][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the complex signaling networks.

The Protein Kinase C (PKC) Family: Central Regulators of Cellular Signaling

The PKC family comprises a group of serine/threonine kinases that are pivotal in transducing signals originating from cell surface receptors.[4] These enzymes are classified into three main subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.

-

Atypical PKCs (aPKCs): isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.

Upon activation, PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. In lymphocytes, specific PKC isoforms are critical for signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[5][6]

This compound's Potency and Selectivity

This compound is a potent inhibitor of both conventional and novel PKC isoforms, with Ki values in the nanomolar range. Notably, it shows high potency against PKCθ, a key isoform in T-cell activation.[3] The inhibitory profile of this compound against various PKC isoforms is summarized in the table below.

| PKC Isoform | Inhibition Constant (Ki) (nM) |

| PKCθ | 0.22[3] |

| PKCβ1 | 0.64[3] |

| PKCα | 0.95[3] |

| PKCη | 1.8[3] |

| PKCδ | 2.1[3] |

| PKCε | 3.2[7] |

Core Downstream Signaling Pathways Modulated by this compound

This compound's therapeutic effects are primarily mediated through its impact on three major downstream signaling pathways:

-

The NF-κB Pathway: A cornerstone of inflammatory and immune responses.

-

The MAPK/ERK Pathway: Crucial for cell proliferation, differentiation, and survival.

-

The PI3K/Akt Pathway: A key regulator of cell growth, metabolism, and survival.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical downstream target of PKC in lymphocytes.[1] In T-cells, TCR and CD28 co-stimulation activates PKCθ, which in turn phosphorylates CARMA1.[6][8] This leads to the formation of the CBM signalosome (CARMA1-BCL10-MALT1), which ultimately activates the IκB kinase (IKK) complex.[6][9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of genes involved in T-cell activation, proliferation, and cytokine production, such as IL-2.[8] In B-cells, PKCβ plays a crucial role in BCR-induced NF-κB activation.[5][10]

This compound, by inhibiting PKCθ and PKCβ, effectively blocks the activation of the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.[1][3] This leads to a potent suppression of T-cell and B-cell activation and proliferation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream target of PKC. In lymphocytes, activation of the TCR/CD28 complex leads to the activation of Ras, which in turn activates a kinase cascade consisting of Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate cell proliferation, differentiation, and survival. Several PKC isoforms, including conventional and novel PKCs, can activate the MAPK/ERK pathway, often through the activation of Raf.[11]

This compound's inhibition of PKC can lead to a reduction in ERK phosphorylation and activity, thereby contributing to its anti-proliferative effects.[12]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. In T-cells, signals from the TCR and co-stimulatory molecules like CD28 can activate PI3K.[13] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

The relationship between PKC and the PI3K/Akt pathway is complex, with evidence of crosstalk between the two.[14][15] Some studies suggest that PKCα can have an inhibitory effect on the PI3K/Akt pathway.[15][16] However, in some contexts, inhibition of the PKC pathway can lead to a compensatory upregulation of PI3K/Akt signaling, which may contribute to therapeutic resistance.[17]

Quantitative Effects of this compound on Cellular Functions

This compound's inhibition of PKC and its downstream pathways translates into measurable effects on immune cell function. The following table summarizes key quantitative data from various studies.

| Parameter | Cell Type | Assay | IC50 / Effect |

| T-cell Proliferation | Human T-cells | Mixed Lymphocyte Reaction | 37 nM[1] |

| T-cell Proliferation | Mouse Splenocytes | Mixed Lymphocyte Reaction | 34 nM[7] |

| IL-2 Secretion | Primary human and mouse T-cells | ELISA | Abrogated at low nM concentrations[18] |

| CD25 Expression | Primary human and mouse T-cells | Flow Cytometry | Abrogated at low nM concentrations[18] |

| NF-κB Activation | Jurkat T-cells | Luciferase Reporter Assay | Potently inhibited[17] |

| ERK Phosphorylation | Rat Orthotopic Liver Transplant | Western Blot | Markedly decreased[12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the effects of this compound.

In Vitro PKC Kinase Assay

This assay measures the ability of this compound to inhibit the activity of purified PKC isoforms.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.

Materials:

-

Recombinant human PKC isoforms

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Lipid vesicles (phosphatidylserine and diacylglycerol)

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, lipid vesicles, and the PKC substrate peptide.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding the recombinant PKC isoform and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3][19]

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Kinase C β Controls Nuclear Factor κB Activation in B Cells Through Selective Regulation of the IκB Kinase α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The physical association of protein kinase C theta with a lipid raft-associated inhibitor of kappa B factor kinase (IKK) complex plays a role in the activation of the NF-kappa B cascade by TCR and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Sotrastaurin: An In-Depth Technical Guide to its In Vitro Effects on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Sotrastaurin (formerly AEB071), a potent and selective inhibitor of Protein Kinase C (PKC), on various immune cell populations. This compound's unique mechanism of action, which differs from calcineurin inhibitors, presents a promising avenue for targeted immunosuppressive therapies. This document details its impact on key signaling pathways, summarizes quantitative data from various studies, outlines common experimental protocols, and visualizes complex interactions to support further research and development.

Mechanism of Action: PKC Inhibition

This compound is a low molecular weight synthetic compound that functions as an ATP-competitive inhibitor of PKC. It primarily targets the classical (α, β) and novel (θ) isoforms of PKC, which are crucial for T and B cell activation downstream of antigen receptor and co-stimulatory signaling (e.g., CD28).[1][2][3] By inhibiting these specific PKC isoforms, this compound effectively blocks the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT), while not affecting the Activator Protein-1 (AP-1) pathway.[4][5] This selective inhibition disrupts the early events of T-cell activation, including cytokine production and proliferation.[2][4]

Quantitative Effects of this compound on Immune Cells

This compound demonstrates potent inhibitory effects on immune cell function, particularly T-cell proliferation and activation. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Cell Type | Assay | Value | Reference |

| IC₅₀ | Human T-Cells | Mixed Lymphocyte Reaction (MLR) | 90 nM (45 ng/mL) | [1][6][7] |

| Kᵢ | Recombinant Human PKCα | Cell-free kinase assay | 0.95 nM | [3] |

| Kᵢ | Recombinant Human PKCβ | Cell-free kinase assay | 0.64 nM | [3] |

| Kᵢ | Recombinant Human PKCθ | Cell-free kinase assay | 0.22 nM | [3][8] |

| Treg Suppression | Human CD4⁺CD25ʰⁱᵍʰ T-cells | Co-culture Suppression Assay | 35% suppression (with 50 ng/mL this compound) | [1][6] |

| Treg Suppression (Control) | Human CD4⁺CD25ʰⁱᵍʰ T-cells | Co-culture Suppression Assay | 47% suppression (without drug) | [1][6] |

| Cytokine Inhibition | Rat Spleen T-cells (ConA-stimulated) | ELISA / qRT-PCR | Decreased IL-2 and IFN-γ production | [9] |

| Cytokine Inhibition | Rat Macrophage-T cell co-culture | ELISA | Diminished TNF-α and IL-1β production | [9] |

Detailed Experimental Protocols

The following protocols are derived from methodologies reported in studies evaluating this compound.

The MLR is a standard assay to assess the proliferative response of T-cells to alloantigens and to measure the inhibitory capacity of immunosuppressive agents.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Preparation:

-

Responder Cells: PBMCs from one donor.

-

Stimulator Cells: PBMCs from a second, HLA-mismatched donor. These cells are irradiated (e.g., 45 Gy) to prevent their own proliferation while retaining their ability to stimulate the responder cells.

-

-

Drug Pre-incubation: Pre-incubate responder cells (e.g., 5 x 10⁴ cells per well in a 96-well plate) with varying concentrations of this compound (e.g., 0, 25, 50, 100, 250 ng/mL) for 60 minutes at 37°C.[1]

-

Co-culture: Add irradiated stimulator cells (e.g., 5 x 10⁴ cells per well) to the responder cells.[1]

-

Incubation: Culture the cells for 7 days at 37°C in a humidified 5% CO₂ incubator.[1]

-

Proliferation Measurement: Add [³H]-thymidine (e.g., 0.5 µCi/well) to the culture for the final 16-18 hours of incubation.[1]

-

Harvesting and Analysis: Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

-

IC₅₀ Calculation: Plot the proliferation data against the drug concentration and use a suitable regression model to calculate the half-maximal inhibitory concentration (IC₅₀).[1]

This assay evaluates the ability of regulatory T-cells (Tregs) to suppress the proliferation of effector T-cells and how this function is affected by this compound.

-

Cell Sorting: Isolate CD4⁺ T-cells from PBMCs. Further sort these into CD4⁺CD25ʰⁱᵍʰ (Treg) and CD4⁺CD25ˡᵒʷ (responder T-effector) populations using fluorescence-activated cell sorting (FACS).

-

Assay Setup: Co-culture a fixed number of responder T-cells with titrated numbers of Tregs (e.g., at ratios of 1:5 or 1:10) in the presence of irradiated stimulator cells (as in the MLR).[1]

-

Treatment Groups: Set up parallel cultures with and without a fixed concentration of this compound (e.g., 50 ng/mL).[1][7]

-

Proliferation Measurement: Measure responder cell proliferation after a 7-day culture using the [³H]-thymidine incorporation method described above.[1]

-

Analysis: Calculate the percentage of suppression by comparing the proliferation in co-cultures to the proliferation of responder cells alone.

In Vitro Effects on Specific Immune Cell Subsets

This compound has a differential impact on T-cell subsets, a key feature for its therapeutic potential.

-

Effector T-Cells (Teff): this compound potently inhibits the activation and proliferation of effector T-cells. Upon stimulation via the T-cell receptor and CD28, it abrogates the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ and blocks cell cycle progression.[4][9] This leads to a profound suppression of the allo-response in vitro.[1]

-

Regulatory T-Cells (Tregs): A crucial finding is that this compound does not impair the suppressive function of Tregs.[1][6][7] In co-culture experiments, Tregs were able to suppress the proliferation of alloactivated effector T-cells even in the presence of effective concentrations of the drug.[1][7] Furthermore, this compound did not negatively affect STAT-5 phosphorylation in Tregs, a pathway important for their function and maintenance.[1][6] It also helps preserve a stable Treg phenotype by preventing their conversion into IL-17-producing cells, even in inflammatory conditions.[10] This selective sparing of Treg function while inhibiting Teff cells is a significant advantage over other immunosuppressants like calcineurin inhibitors.

PKC-β is a predominant isoform in B-cells that mediates B-cell receptor (BCR)-dependent NF-κB activation.[11] As this compound is a potent inhibitor of PKC-β, it is shown to be selectively cytotoxic to B-CLL (Chronic Lymphocytic Leukemia) cells in a dose-dependent manner. It effectively attenuates BCR-mediated survival pathways and inhibits microenvironment-mediated survival signals in primary CLL cells.[11]

-

Macrophages: In co-culture systems with T-cells, this compound treatment led to diminished production of the pro-inflammatory cytokines TNF-α and IL-1β, suggesting an interruption of the T-cell-macrophage cross-talk that drives inflammation.[9]

-

Dendritic Cells: While direct, extensive studies on this compound's effect on dendritic cell (DC) maturation and function are less detailed in the provided context, the inhibition of T-cell activation implies an indirect effect. By blocking T-cell proliferation and cytokine secretion, this compound modulates the downstream consequences of antigen presentation by DCs.

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.eur.nl [pure.eur.nl]

- 7. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Sotrastaurin (AEB071): A Technical Guide to a Novel Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (AEB071) is a potent, orally bioavailable small molecule inhibitor of protein kinase C (PKC) isoforms, representing a novel class of immunomodulatory agents. By targeting the classical and novel PKC isotypes, this compound effectively blocks early T-cell and B-cell activation, key events in the immune response. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed summaries of preclinical and clinical findings, experimental protocols for key assays, and visualizations of the relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

The search for more targeted and safer immunosuppressive agents has been a long-standing goal in medicine, particularly in the contexts of organ transplantation and autoimmune diseases. Traditional immunosuppressants, while effective, are often associated with a broad range of side effects, including nephrotoxicity, metabolic disorders, and an increased risk of infections and malignancies. This has driven the exploration of novel therapeutic targets within the intricate signaling pathways of the immune system.

Protein kinase C (PKC) enzymes, a family of serine/threonine kinases, have emerged as critical regulators of immune cell function.[1] Their involvement in T-cell and B-cell activation makes them an attractive target for therapeutic intervention.[2] this compound (AEB071), a maleimide derivative, was developed as a potent and selective inhibitor of both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[3][4] This targeted approach offers the potential for effective immunosuppression with an improved safety profile compared to conventional therapies.

This guide details the scientific journey of this compound, from its initial discovery and characterization to its evaluation in various preclinical and clinical settings.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the catalytic activity of multiple PKC isoforms. These enzymes are crucial downstream effectors of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.

Inhibition of T-Cell Activation

Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of phospholipase C-γ1 (PLCγ1). PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5] DAG is a critical activator of classical and novel PKC isoforms, including PKCθ, which is predominantly expressed in T-cells.[6]

Activated PKCθ plays a pivotal role in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[6] NF-κB is a master regulator of genes involved in T-cell activation, proliferation, and cytokine production. By inhibiting PKCθ, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, such as interleukin-2 (IL-2).[7] The net result is a potent blockade of T-cell activation and proliferation.[7]

Caption: T-Cell Receptor Signaling Pathway and this compound's Point of Inhibition.

Inhibition of B-Cell Activation

Similar to its role in T-cells, PKC is also a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding, the BCR initiates a signaling cascade that leads to the activation of PLCγ2, which in turn generates DAG and IP3.[8] DAG activates PKCβ, a critical isoform in B-cells.[2]

Activated PKCβ contributes to the activation of the canonical NF-κB pathway, which is essential for B-cell proliferation, survival, and antibody production.[8] By inhibiting PKCβ, this compound effectively suppresses B-cell activation and function.[2]

Caption: B-Cell Receptor Signaling Pathway and this compound's Point of Inhibition.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potent immunomodulatory activity in a variety of in vitro and in vivo models.

In Vitro Studies

In cell-free kinase assays, this compound exhibited potent inhibition of classical and novel PKC isoforms with Ki values in the low nanomolar range.[1] In primary human and mouse T-cells, this compound effectively suppressed early activation markers, such as IL-2 secretion and CD25 expression, at nanomolar concentrations.[7] Furthermore, it potently inhibited T-cell proliferation induced by CD3/CD28 antibodies and alloantigens.[7]

In models of B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), this compound selectively inhibited the growth of cell lines with mutations in the CD79A/B components of the BCR, which lead to constitutive NF-κB activation.[9][10]

In Vivo Studies

The in vivo efficacy of this compound was demonstrated in various animal models of organ transplantation and autoimmune disease. In a rat cardiac allograft model, orally administered this compound led to a dose-dependent prolongation of graft survival.[11] In non-human primate models of kidney transplantation, this compound, both as a monotherapy and in combination with other immunosuppressants like cyclosporine, significantly prolonged kidney allograft survival.[12]

In a mouse xenograft model of CD79A/B-mutated DLBCL, this compound treatment resulted in significant inhibition of tumor growth.[9]

Clinical Development

This compound has been evaluated in numerous clinical trials for a range of indications, including psoriasis, organ transplantation, and various cancers.

Psoriasis

In a phase II clinical trial in patients with moderate to severe plaque psoriasis, treatment with this compound resulted in significant clinical improvement.[3] Patients receiving 300 mg of this compound twice daily showed a mean reduction of 69% in the Psoriasis Area and Severity Index (PASI) score compared to baseline after 2 weeks of treatment.[13]

Organ Transplantation

This compound has been investigated for the prevention of acute rejection in de novo kidney and liver transplant recipients.[3][14] In a phase II study in kidney transplant patients, an initial regimen of this compound combined with tacrolimus was found to be efficacious and well-tolerated.[15][16] However, a subsequent conversion to a calcineurin inhibitor-free regimen with mycophenolic acid showed inadequate efficacy, leading to premature study discontinuation.[15][16]

Oncology

This compound has been explored in several oncology settings, particularly in malignancies with activating mutations in pathways involving PKC. In a phase Ib study in patients with metastatic uveal melanoma, a disease often driven by GNAQ/11 mutations that activate PKC, this compound was evaluated in combination with the MEK inhibitor binimetinib and the PI3Kα inhibitor alpelisib.[17][18][19][20] While the combinations were found to be feasible, they were associated with significant gastrointestinal toxicity and showed limited clinical activity.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| PKC Isoform | Inhibition Constant (Ki) (nM) |

| PKCθ | 0.22[1] |

| PKCβ | 0.64[1] |

| PKCα | 0.95[1] |

| PKCη | 1.8[1] |

| PKCδ | 2.1[1] |

| PKCε | 3.2[1] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (hours) |

| Healthy Subjects | 100 mg single dose | 638 ± 295 | 3660 ± 1853 | ~6[14] |

| Kidney Transplant Recipients | 200 mg BID | ~600 (predose) | 12200 ± 4200 | ~6[14] |

| Liver Transplant Recipients | 100 mg single dose | - | 3544 ± 1434 | - |

| Uveal Melanoma Patients | 400 mg BID | 2660 - 7390 | 13300 - 34400 (AUC0-8h) | - |

Table 3: Clinical Efficacy of this compound

| Indication | Study Phase | Treatment Regimen | Key Efficacy Endpoint | Result |

| Psoriasis | II | 300 mg BID | Mean % reduction in PASI at 2 weeks | 69%[13] |

| Kidney Transplantation | II | 200 mg BID + Tacrolimus | Composite efficacy failure at 3 months | 1.5% - 5.4%[15] |

| Kidney Transplantation | II | 200 mg BID + MPA | Composite efficacy failure at study end | 34.1% - 44.8%[15] |

| Uveal Melanoma (with binimetinib) | Ib | Dose escalation | Objective Response Rate (RECIST v1.1) | 0%[17][18] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.

PKC Inhibition Assay (Scintillation Proximity Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PKC isoform.

-

Principle: A biotinylated peptide substrate is phosphorylated by a PKC isoform in the presence of radiolabeled ATP ([γ-³³P]ATP). The phosphorylated substrate is then captured by streptavidin-coated scintillation proximity assay (SPA) beads. The proximity of the radioisotope to the scintillant in the beads results in the emission of light, which is proportional to the amount of phosphorylated substrate.

-

Protocol Overview:

-

Prepare a reaction mixture containing the PKC enzyme, a peptide substrate, and lipid vesicles (phosphatidylserine and diacylglycerol) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[1]

-

Add this compound or a vehicle control at various concentrations.

-

Initiate the reaction by adding [γ-³³P]ATP and MgCl₂.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1]

-

Stop the reaction by adding a solution containing EDTA and streptavidin-coated SPA beads.[1]

-

Measure the emitted light using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 or Ki value.

-

Caption: Workflow for a Scintillation Proximity Assay to measure PKC inhibition.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

-

Principle: T-cells (responder cells) from one donor are co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) or dendritic cells (stimulator cells) from an HLA-mismatched donor. The responder T-cells recognize the foreign HLA molecules on the stimulator cells and proliferate. The extent of proliferation is measured by the incorporation of a labeled nucleoside (e.g., [³H]-thymidine) into the newly synthesized DNA.

-

Protocol Overview:

-

Isolate PBMCs from two HLA-mismatched donors.

-

Treat the stimulator PBMCs with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their proliferation.[21]

-

Co-culture the responder and stimulator cells in a 96-well plate at a specific ratio (e.g., 1:1).[7]

-

Add this compound or a vehicle control at various concentrations.

-

Incubate the co-culture for several days (e.g., 5-7 days).[22]

-

Add [³H]-thymidine to the culture for the final 16-18 hours of incubation.[22]

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of proliferation.

-

NF-κB Reporter Assay

This assay measures the effect of a compound on the transcriptional activity of NF-κB.

-

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

-

Protocol Overview:

-

Seed the NF-κB reporter cell line (e.g., HEK293 cells) in a 96-well plate.[23]

-

Treat the cells with this compound or a vehicle control for a defined period.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).[23]

-

Incubate the cells for a further period to allow for luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of NF-κB activity.

-

Conclusion

This compound (AEB071) is a pioneering example of a targeted immunomodulator that has provided valuable insights into the role of PKC signaling in health and disease. Its potent and selective inhibition of PKC isoforms translates into effective suppression of T-cell and B-cell activation, as demonstrated in a wide range of preclinical and clinical studies. While its clinical development has faced challenges, particularly in finding the optimal therapeutic window and combination partners, the journey of this compound has significantly advanced our understanding of immune cell signaling and has paved the way for the development of next-generation PKC inhibitors. The data and methodologies presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of targeting PKC in various pathological conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PKC inhibition of this compound has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. T-cell receptor - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. This compound, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Facebook [cancer.gov]

- 21. cdn-links.lww.com [cdn-links.lww.com]

- 22. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 23. indigobiosciences.com [indigobiosciences.com]

Sotrastaurin's Inhibition of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotrastaurin (formerly AEB071) is a potent and selective, orally bioavailable inhibitor of protein kinase C (PKC) isoforms.[1][2][3][4] Its mechanism of action involves the targeted suppression of specific PKC isotypes, which are critical upstream regulators of the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2] This targeted inhibition prevents the activation of NF-κB, a key transcription factor involved in immune responses, inflammation, and cell survival. This document provides a detailed technical overview of this compound's role in inhibiting NF-κB signaling, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects.

Introduction to this compound and NF-κB Signaling

This compound is a synthetic, low molecular weight compound that demonstrates high-affinity inhibition of classical (α, β) and novel (θ) PKC isoforms.[1] The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immune cell activation, and proliferation. In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation, a cascade of signaling events leads to the phosphorylation and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

The PKC family of serine/threonine kinases are crucial intermediaries in various signaling pathways that converge on NF-κB activation.[5][6][7][8] Specifically, in lymphocytes, PKC isoforms are activated downstream of T-cell receptor (TCR) and B-cell receptor (BCR) engagement, leading to the activation of the IκB kinase (IKK) complex, the central regulator of the canonical NF-κB pathway.

Mechanism of Action: How this compound Inhibits NF-κB

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting PKC isoforms that are essential for the activation of the IKK complex. The canonical NF-κB activation pathway downstream of antigen receptor signaling involves the formation of the CBM (CARMA1-BCL10-MALT1) signalosome. PKCβ in B cells and PKCθ in T cells are responsible for the phosphorylation of CARMA1 (also known as CARD11), a critical step for the recruitment and activation of the CBM complex.[9]

By inhibiting these PKC isoforms, this compound prevents the phosphorylation of key substrates required for the downstream activation of the IKK complex. This, in turn, blocks the phosphorylation of IκBα, preventing its ubiquitination and degradation.[4][10] Consequently, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to drive the expression of its target genes, such as those encoding pro-inflammatory cytokines like IL-2 and IFN-γ.[2][4][10]

Signaling Pathway Diagram

Caption: this compound inhibits PKCθ, blocking the NF-κB signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| PKC Isoform | Ki (nM) |

| PKCα | 0.95 |

| PKCβI | 0.64 |

| PKCβII | - |

| PKCγ | - |

| PKCδ | 2.1 |

| PKCε | 3.2 |

| PKCη | 1.8 |

| PKCθ | 0.22 |

| PKCζ | Inactive |

| PKCι | - |

Data compiled from Selleck Chemicals and Bertin Bioreagent product information.[3][11]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | IC50 | Reference |

| Alloactivated T-cell Proliferation | Human T-cells | 90 nM (45 ng/mL) | [1][12] |

| CD3/CD28-induced T-cell Proliferation | Human T-cells | ~200 nM | [3] |

| IL-2 Secretion | Primary human and mouse T-cells | Low nanomolar range | [2][13] |

| CD25 Expression | Primary human and mouse T-cells | Low nanomolar range | [2][13] |

Experimental Protocols

In Vitro Protein Kinase Assay

Objective: To determine the inhibitory constant (Ki) of this compound against various PKC isoforms.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO3)2, 0.2 mM CaCl2, and 0.1% bovine serum albumin).

-

Enzyme and Substrate: Add a specific recombinant human PKC isotype and a suitable peptide substrate to the reaction mixture. Lipid vesicles containing phosphatidylserine and diacylglycerol are also included to activate classical and novel PKCs.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP at different concentrations.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

Termination and Detection: Stop the reaction and quantify the incorporation of 33P into the peptide substrate using a suitable method, such as scintillation proximity assay (SPA).

-

Data Analysis: Determine the Ki values by generating Dixon plots from the inhibition data at different ATP concentrations.[13]

NF-κB Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on NF-κB-dependent gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., Jurkat T-cells or HEK293T cells) and transiently or stably transfect them with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.[14][15][16][17] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[18]

-

Compound Treatment: Pre-incubate the transfected cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with an appropriate NF-κB activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies for T-cells.[13][14]

-

Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[16][18]

-

Luciferase Activity Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure firefly luciferase activity by adding a luciferase assay reagent containing luciferin and measuring the resulting luminescence with a luminometer.[14][16] If a normalization control is used, subsequently measure its activity.

-

Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control reporter activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Caption: Workflow for an NF-κB luciferase reporter assay.

Western Blotting for IκBα Phosphorylation and Degradation

Objective: To directly assess the effect of this compound on the phosphorylation and degradation of IκBα.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., Jurkat T-cells) and pre-treat with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., PMA/ionomycin or TNF-α) for a short time course (e.g., 0, 5, 15, 30 minutes) to observe the dynamics of IκBα phosphorylation and degradation.[13]

-

Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: After washing, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and the levels of total IκBα relative to the loading control.

Conclusion

This compound is a selective inhibitor of PKC isoforms that effectively blocks the canonical NF-κB signaling pathway. Its mechanism of action, centered on preventing the activation of the IKK complex and subsequent IκBα degradation, has been well-characterized through a variety of in vitro and cellular assays. The quantitative data underscores its potency in the nanomolar range. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the intricate role of this compound and PKC signaling in the regulation of NF-κB and its downstream cellular functions. This makes this compound a valuable tool for research and a potential therapeutic agent in diseases driven by aberrant NF-κB activation.

References

- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of IκB Kinase β by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]